molecular formula C10H15BrN4O2 B1289507 tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 723286-80-4

tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No.: B1289507
CAS No.: 723286-80-4
M. Wt: 303.16 g/mol
InChI Key: SSOWVJRCWPTTLK-UHFFFAOYSA-N
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Description

tert-Butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development . The structure of this compound includes a triazole ring fused to a pyrazine ring, with a tert-butyl ester and a bromine substituent, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-1H-pyrazole with ethyl 2-chloroacetate in the presence of a base can yield the desired triazolopyrazine core . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Mechanism of Action

The mechanism of action of tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The triazolopyrazine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

tert-Butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can be compared with other triazolopyrazine derivatives, such as:

    3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its anticancer properties.

    7-tert-Butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate: Used in various synthetic applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Biological Activity

tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS No. 723286-80-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C₁₀H₁₅BrN₄O₂
  • Molecular Weight : 303.16 g/mol
  • CAS Number : 723286-80-4
  • Purity : ≥95% .

Synthesis

The synthesis of this compound involves several steps:

  • Starting Material : 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.
  • Reagents : N-Bromosuccinimide and sodium bicarbonate in chloroform.
  • Conditions : The reaction is conducted at temperatures ranging from 0°C to room temperature over a period of 16 hours .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various triazole derivatives. While specific data on this compound is limited, related compounds have shown promising activity against Mycobacterium tuberculosis. For instance:

  • Compounds with structural similarities exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated using human embryonic kidney cells (HEK-293). Preliminary results indicated that it exhibited low toxicity levels, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The bromine atom in the structure is hypothesized to play a crucial role in enhancing biological activity by increasing the lipophilicity and reactivity of the compound. This modification may improve binding affinity to biological targets compared to non-brominated analogs.

Case Study 1: Anti-Tubercular Activity

A series of studies focused on triazole derivatives similar to tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine demonstrated significant anti-tubercular activity. For example:

  • Compound 6e showed an IC90 value of 40.32 μM against M. tuberculosis, indicating potential for further optimization .

Case Study 2: Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of tert-butyl derivatives with various enzymes and receptors. These studies suggest that modifications at the bromine position could enhance binding affinity to target proteins involved in disease processes .

Properties

IUPAC Name

tert-butyl 3-bromo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)12-13-8(15)11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOWVJRCWPTTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592054
Record name tert-Butyl 3-bromo-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
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Molecular Weight

303.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723286-80-4
Record name 1,1-Dimethylethyl 3-bromo-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazine-7(8H)-carboxylate
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Record name tert-Butyl 3-bromo-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
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